2-(1-Prop-2-enoylazetidin-3-yl)acetic acid

Description

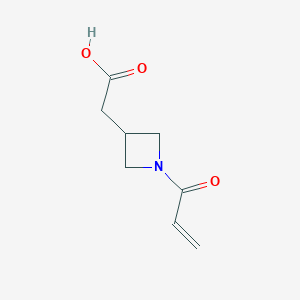

2-(1-Prop-2-enoylazetidin-3-yl)acetic acid is a synthetic acetic acid derivative characterized by a four-membered azetidine ring substituted with a propenoyl (acryloyl) group at the N1 position and an acetic acid moiety at the C3 position. Such structural features are often leveraged in medicinal chemistry to enhance binding affinity or modulate pharmacokinetic properties.

The acetic acid moiety enables hydrogen bonding and salt formation, which are critical for solubility and intermolecular interactions in crystalline states or biological systems.

Properties

IUPAC Name |

2-(1-prop-2-enoylazetidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-7(10)9-4-6(5-9)3-8(11)12/h2,6H,1,3-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTVRSFHSCLBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid typically involves the reaction of azetidine derivatives with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Prop-2-enoylazetidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkyl derivatives .

Scientific Research Applications

2-(1-Prop-2-enoylazetidin-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Azetidine-containing acetic acid derivatives are relatively rare compared to their five- or six-membered ring counterparts. The following table highlights key structural and functional differences between 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid and analogous compounds:

- Azetidine vs. Thiazolidinone Rings: The azetidine ring in the target compound imposes greater ring strain and conformational restriction compared to the thiazolidinone ring in . This strain may enhance reactivity or alter binding kinetics.

- Substituent Effects: The propenoyl group distinguishes the target compound from felbinac (), where a biphenyl group enhances hydrophobic interactions with cyclooxygenase enzymes.

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding patterns significantly influence crystallization and stability:

- Felbinac forms carboxylic acid dimers via O–H···O hydrogen bonds (2.069 Å, 155°), stabilizing its orthorhombic lattice.

- The thiazolidinone derivative () exhibits non-classical C–H···O bonds (2.06–2.88 Å), contributing to its monoclinic packing.

- The target compound likely adopts similar dimerization via its acetic acid group, but the propenoyl group may introduce additional π-π or dipole-dipole interactions.

Pharmacological Potential

- Anti-Inflammatory Activity: Felbinac () and the thiazolidinone derivative () both inhibit inflammatory mediators. The target compound’s propenoyl group may similarly interact with cysteine residues in enzymes like COX-2.

- Antimicrobial Applications: Thioxo and heterocyclic moieties in confer antifungal and antibacterial effects, suggesting the azetidine-propenoyl scaffold could be optimized for similar uses.

Biological Activity

2-(1-Prop-2-enoylazetidin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes recent research findings regarding its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives. The compound's structure includes an azetidine ring, which is significant for its biological interactions. Molecular docking studies have indicated that this compound can effectively bind to specific enzyme active sites, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory activity against several key enzymes:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular proliferation. Compounds similar to this compound have shown promising inhibition profiles, suggesting potential applications in cancer therapy .

- Enoyl Acyl Carrier Protein (ACP) Reductase : This enzyme plays a pivotal role in fatty acid biosynthesis. Inhibition of enoyl ACP reductase by related compounds indicates that this compound may also possess antibacterial properties due to its effects on bacterial lipid metabolism .

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of compounds related to this compound. These compounds have demonstrated significant action against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and metabolic pathways .

Case Studies

Case Study 1: Antitubercular Activity

A study assessed the antitubercular properties of synthesized derivatives of this compound. Results indicated that certain derivatives exhibited strong inhibitory effects against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents in treating tuberculosis .

Case Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. For instance, docking simulations revealed multiple hydrogen bonds with DHFR, suggesting a robust interaction that could be exploited for drug design .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound are crucial for its development as a pharmaceutical agent. Preliminary studies indicate moderate skin permeability and limited blood-brain barrier penetration, which may influence its therapeutic applications .

Cytotoxicity Studies

In vitro cytotoxicity assessments revealed that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for minimizing side effects in cancer therapies .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.